molecular formula C9H20N2O4 B11998081 (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate

(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate

Cat. No.: B11998081
M. Wt: 220.27 g/mol
InChI Key: FTDFAGANYJVHDA-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate typically involves the condensation of specific amino acids under controlled conditions. One common method involves the reaction of (2S)-2-aminopropanoic acid with (2S)-2-amino-4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods are often preferred due to their efficiency, cost-effectiveness, and environmental friendliness. Enzymatic synthesis utilizes specific enzymes to catalyze the reaction, while fermentation involves the use of genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. The compound’s effects are mediated through its binding to target proteins, altering their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-methylpentanoic acid: A precursor in the synthesis of (2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate.

    (2S)-2-Aminopropanoic acid: Another precursor used in the synthesis.

    Other amino acid derivatives: Compounds with similar structures and properties, such as peptides and other amino acid conjugates.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C9H18N2O3.H2O/c1-5(2)4-7(10)8(12)11-6(3)9(13)14;/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);1H2/t6-,7-;/m0./s1

InChI Key

FTDFAGANYJVHDA-LEUCUCNGSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N.O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.